molecular formula C7H5N2NaO7S B13775587 Benzenesulfonic acid, methyl-2,4(or 2,6)-dinitro-, sodium salt CAS No. 68299-28-5

Benzenesulfonic acid, methyl-2,4(or 2,6)-dinitro-, sodium salt

Cat. No.: B13775587
CAS No.: 68299-28-5
M. Wt: 284.18 g/mol
InChI Key: LLZVTPFYGAFOHP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonic acid, methyl-2,4(or 2,6)-dinitro-, sodium salt is an organic compound that belongs to the class of aromatic sulfonic acids. It is characterized by the presence of a benzene ring substituted with a sulfonic acid group, a methyl group, and two nitro groups. This compound is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, methyl-2,4(or 2,6)-dinitro-, sodium salt typically involves the nitration of toluene followed by sulfonation. The nitration process introduces nitro groups at the 2 and 4 (or 2 and 6) positions of the toluene ring. This is achieved by treating toluene with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting dinitrotoluene is then subjected to sulfonation using fuming sulfuric acid or oleum, which introduces the sulfonic acid group. Finally, the sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves continuous flow reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced separation techniques, such as crystallization and filtration, helps in obtaining the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, methyl-2,4(or 2,6)-dinitro-, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to substitute the sulfonic acid group.

Major Products Formed

    Oxidation: Formation of benzenesulfonic acid derivatives.

    Reduction: Formation of methyl-2,4(or 2,6)-diamino-benzenesulfonic acid, sodium salt.

    Substitution: Formation of various substituted benzenesulfonic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenesulfonic acid, methyl-2,4(or 2,6)-dinitro-, sodium salt has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Employed in biochemical assays and as a standard in analytical chemistry.

    Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.

    Industry: Utilized in the manufacture of detergents, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, methyl-2,4(or 2,6)-dinitro-, sodium salt involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in aqueous environments. The overall effect of the compound depends on the specific context of its application, such as its role as a reagent or its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid, methyl-2,4-dinitro-, sodium salt
  • Benzenesulfonic acid, methyl-2,6-dinitro-, sodium salt
  • Benzenesulfonic acid, methyl-3,5-dinitro-, sodium salt

Uniqueness

Benzenesulfonic acid, methyl-2,4(or 2,6)-dinitro-, sodium salt is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and physical properties. The presence of both 2,4 and 2,6 isomers allows for a broader range of applications compared to compounds with only one isomeric form. This versatility makes it a valuable compound in various research and industrial contexts.

Properties

CAS No.

68299-28-5

Molecular Formula

C7H5N2NaO7S

Molecular Weight

284.18 g/mol

IUPAC Name

sodium;2-methyl-4,6-dinitrobenzenesulfonate

InChI

InChI=1S/C7H6N2O7S.Na/c1-4-2-5(8(10)11)3-6(9(12)13)7(4)17(14,15)16;/h2-3H,1H3,(H,14,15,16);/q;+1/p-1

InChI Key

LLZVTPFYGAFOHP-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.